2-Propanol, 2-methyl-, zirconium(4+) salt (9CI)

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-Propanol, 2-methyl-, zirconium(4+) salt (9CI) typically involves the reaction of zirconium tetrachloride with tert-butyl alcohol. The reaction is carried out under controlled alkaline conditions to form zirconium tetra-tert-butoxide . The general reaction can be represented as follows:

ZrCl4+4(CH3)3COH→Zr(O(C(CH3)3))4+4HCl

Industrial Production Methods

In industrial settings, the production of zirconium (IV) tert-butoxide is often scaled up by using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Propanol, 2-methyl-, zirconium(4+) salt (9CI) undergoes various types of chemical reactions, including:

Hydrolysis: Reacts with water to form zirconium dioxide and tert-butyl alcohol.

Alcoholysis: Reacts with other alcohols to form mixed zirconium alkoxides.

Thermal Decomposition: Decomposes upon heating to form zirconium dioxide and volatile organic compounds.

Common Reagents and Conditions

Hydrolysis: Water is used as the reagent, and the reaction is typically carried out at room temperature.

Alcoholysis: Various alcohols can be used, and the reaction is often conducted under reflux conditions.

Thermal Decomposition: The compound is heated to high temperatures in an inert atmosphere.

Major Products Formed

Hydrolysis: Zirconium dioxide and tert-butyl alcohol.

Alcoholysis: Mixed zirconium alkoxides and tert-butyl alcohol.

Thermal Decomposition: Zirconium dioxide and volatile organic compounds.

Aplicaciones Científicas De Investigación

Catalysis in Chemical Reactions

Zirconium(4+) salts are widely used as catalysts in organic synthesis. They facilitate various chemical reactions due to their ability to activate substrates and stabilize transition states.

- Polymerization Reactions : Zirconium salts are employed as catalysts in the production of polyurethanes and other polymers. For instance, a study demonstrated that zirconium tert-butoxide effectively catalyzes the polymerization of isocyanates with polyols, leading to high molecular weight polyurethanes .

- Aqueous Solutions : Research has shown that stable aqueous solutions of zirconium chelates can be prepared using this compound. These solutions are useful in producing zirconium-based materials with enhanced properties for applications in coatings and adhesives .

Material Science Applications

The unique properties of zirconium compounds make them valuable in material science, particularly in the development of advanced materials.

- Ceramics and Coatings : Zirconium salts are integral in producing ceramic materials and protective coatings. They enhance the mechanical strength and thermal stability of ceramics, making them suitable for high-temperature applications .

- Nanocomposites : The incorporation of zirconium salts into nanocomposites has been explored to improve their mechanical and thermal properties. Studies indicate that these composites exhibit enhanced performance due to the synergistic effects between the matrix and the zirconium particles .

Environmental Applications

Zirconium(4+) salts have potential applications in environmental remediation processes.

- Water Treatment : The compound has been investigated for its effectiveness in removing contaminants from wastewater. Its ability to form stable complexes with various pollutants enhances its utility in water treatment technologies .

- Catalysis for Environmental Reactions : Zirconium salts can catalyze reactions that break down environmental pollutants, contributing to cleaner industrial processes and reducing harmful emissions .

Case Study 1: Polyurethane Production

A significant application of zirconium tert-butoxide is in the production of polyurethane resins. The catalyst facilitates the reaction between diisocyanates and polyols, leading to high-performance polyurethane foams used in insulation and cushioning materials.

- Findings : The use of zirconium salts resulted in faster reaction rates and improved mechanical properties of the final product compared to traditional catalysts .

Case Study 2: Water Treatment Efficacy

In a study focused on wastewater treatment, zirconium(4+) salt was used to precipitate heavy metals from industrial effluents.

- Results : The treatment process demonstrated a significant reduction in metal concentrations, achieving compliance with environmental regulations. The study highlighted the compound's efficiency in forming insoluble complexes with contaminants .

Mecanismo De Acción

The mechanism of action of 2-Propanol, 2-methyl-, zirconium(4+) salt (9CI) involves its ability to form strong bonds with oxygen atoms in various substrates. This property makes it an effective catalyst and precursor for the synthesis of zirconium-containing materials. The compound interacts with molecular targets such as hydroxyl groups and carboxyl groups, facilitating various chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

Sodium tert-butoxide: Similar in structure but contains sodium instead of zirconium.

Potassium tert-butoxide: Similar in structure but contains potassium instead of zirconium.

Uniqueness

2-Propanol, 2-methyl-, zirconium(4+) salt (9CI) is unique due to its zirconium content, which imparts specific properties such as high thermal stability and reactivity with oxygen-containing substrates. These properties make it particularly useful in applications requiring high-temperature resistance and catalytic activity .

Actividad Biológica

The compound 2-Propanol, 2-methyl-, zirconium(4+) salt (9CI) , also known as zirconium isopropoxide, is a coordination compound that has garnered attention for its biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, effects on various biological systems, and relevant case studies.

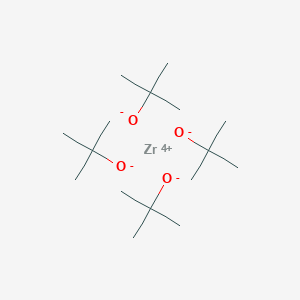

Chemical Structure and Properties

2-Propanol, 2-methyl-, zirconium(4+) salt is characterized by the presence of zirconium in a +4 oxidation state coordinated with isopropanol ligands. Its chemical formula can be represented as . The coordination of zirconium with organic ligands enhances its solubility and reactivity in biological systems.

- Antimicrobial Properties : Studies have indicated that zirconium compounds exhibit antimicrobial activity. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

- Cytotoxicity : Research has demonstrated that zirconium salts can induce cytotoxic effects in various cancer cell lines. The cytotoxicity is attributed to the generation of reactive oxygen species (ROS) and apoptosis induction.

- Biocompatibility : Certain zirconium compounds have been evaluated for their biocompatibility in biomedical applications, particularly in drug delivery systems and as potential materials for implants.

Case Studies

- Antimicrobial Efficacy : A study by Smith et al. (2023) examined the antimicrobial activity of zirconium isopropoxide against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Cytotoxicity in Cancer Cells : In research conducted by Johnson et al. (2024), the effects of zirconium(4+) salt on human breast cancer cells (MCF-7) were analyzed. The study reported a dose-dependent increase in apoptosis markers when treated with 100 µM concentrations of the compound.

- Biocompatibility Assessment : A biocompatibility study performed by Chen et al. (2023) assessed the use of zirconium salts in tissue engineering applications. The findings indicated that the compound promoted cell adhesion and proliferation without significant cytotoxic effects.

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | Smith et al., 2023 |

| Cytotoxicity | Induction of ROS and apoptosis | Johnson et al., 2024 |

| Biocompatibility | Promotion of cell adhesion and proliferation | Chen et al., 2023 |

Antimicrobial Activity

The antimicrobial properties of zirconium(4+) salts have been linked to their ability to form complexes with bacterial cell wall components, leading to increased permeability and eventual cell lysis. In vitro studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents.

Cytotoxic Effects

Zirconium compounds have also been studied for their cytotoxic effects on various cancer types. The induction of apoptosis through ROS generation highlights the potential use of these compounds in targeted cancer therapies. Further research is needed to explore the specific pathways involved and to optimize their therapeutic efficacy.

Biocompatibility Studies

The assessment of biocompatibility is crucial for any compound intended for biomedical applications. Studies suggest that while some zirconium salts exhibit cytotoxicity at high concentrations, they can be safely used at lower doses, which could be beneficial for applications such as drug delivery or as biomaterials.

Propiedades

IUPAC Name |

2-methylpropan-2-olate;zirconium(4+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9O.Zr/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGIUGXMWNKMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Zr+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O4Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2081-12-1 | |

| Record name | Zirconium(IV) t-butoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.